PDE4 Isoform Selectivity and Affinity Profile: Ro 20-1724 vs. Rolipram, Roflumilast, and Cilomilast
Ro 20-1724 (1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol) is a moderately potent PDE4 inhibitor with an IC50 of 2.0 µM and a Ki of 3.1 µM , placing its potency between the low-nanomolar clinical candidates and the micromolar tool compounds. In contrast, rolipram exhibits 3-5 fold greater potency with an IC50 of 0.4 µM [1], while roflumilast is >1000-fold more potent (IC50 ~0.7 nM) [2] and cilomilast is ~20-fold more potent (IC50 ~110 nM) . This distinct potency tier makes Ro 20-1724 a unique chemical probe for studying PDE4 function in systems where high-affinity inhibition is confounding or where a defined, moderate level of inhibition is required.
| Evidence Dimension | PDE4 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.0 µM (Ro 20-1724) |
| Comparator Or Baseline | Rolipram IC50 = 0.4 µM; Roflumilast IC50 ~0.7 nM; Cilomilast IC50 ~110 nM |
| Quantified Difference | Ro 20-1724 is 5-fold less potent than rolipram, >2800-fold less potent than roflumilast, and 18-fold less potent than cilomilast. |
| Conditions | In vitro enzymatic assays using purified PDE4 catalytic domain. |
Why This Matters
This potency differential enables researchers to select an inhibitor with the optimal dynamic range for their specific assay, avoiding the saturation and off-target effects often associated with ultra-potent inhibitors.
- [1] Recombinant expression of a type IV, cAMP-specific phosphodiesterase: characterization and structure-function studies of deletion mutants. 1997. (Referenced in search result 22) View Source
- [2] Roflumilast IC50 data from MedChemExpress. Accessed 2026. View Source
